![molecular formula C12H8Cl2O2 B6381455 3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% CAS No. 1261990-95-7](/img/structure/B6381455.png)
3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95%
Overview
Description
3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% (3C5HPP) is a synthetic compound that has been used for a variety of applications in scientific research, including the synthesis of new compounds, the study of biochemical and physiological effects, and the investigation of potential future directions. It is a highly reactive compound, and its properties make it a useful tool for various experiments.
Scientific Research Applications
3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as 2-chloro-5-hydroxy-3-methylphenol and 2-chloro-5-hydroxy-3-methyl-4-chlorophenol. It has also been used as a reagent in the synthesis of other compounds, such as 5-chloro-2-hydroxyphenylphenol. In addition, 3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% has been used in the study of biochemical and physiological effects, and it has been used in the investigation of potential future directions.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% is not fully understood. However, it is known that the compound is highly reactive and can react with other molecules to form new compounds. It is believed that the compound can interact with other molecules to form covalent bonds, which can lead to the formation of new compounds. In addition, the compound can act as an inhibitor of some enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% are not fully understood. However, it is known that the compound can interact with various enzymes and other molecules to produce a variety of effects. For example, the compound has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can lead to changes in the nervous system, including increased alertness, improved memory, and increased concentration. In addition, the compound has been shown to have anti-inflammatory and antioxidant effects, which can be beneficial for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in laboratory experiments has several advantages. First, the compound is highly reactive and can be used to synthesize a variety of compounds. Second, the compound can be used to study the biochemical and physiological effects of various compounds. Finally, the compound is relatively inexpensive and easy to obtain.
However, there are also some limitations to the use of 3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in laboratory experiments. First, the compound is highly reactive and can be dangerous if handled improperly. Second, the compound can produce toxic byproducts if it is not handled properly. Finally, the compound can be difficult to purify and may require multiple steps to obtain a pure product.
Future Directions
There are a number of potential future directions for the use of 3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% in scientific research. First, the compound could be used to investigate the effects of various drugs and other compounds on biochemical and physiological processes. Second, the compound could be used to study the effects of environmental pollutants on biochemical and physiological processes. Third, the compound could be used to investigate the effects of various compounds on the immune system. Fourth, the compound could be used to study the effects of various compounds on the development of cancer. Finally, the compound could be used to study the effects of various compounds on neurological processes, such as memory and learning.
Synthesis Methods
The synthesis of 3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95% is relatively simple, and it can be done in a few steps. The first step is to prepare the starting materials, which are 2-chloro-5-hydroxyphenyl phenol and 3-chloro-5-chloromethylphenol. The two compounds are then mixed in an appropriate solvent and heated. The reaction is exothermic and the product is 3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol, 95%. It can be isolated by crystallization or recrystallization from a suitable solvent.
properties
IUPAC Name |
4-chloro-3-(3-chloro-5-hydroxyphenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-3-7(4-10(16)5-8)11-6-9(15)1-2-12(11)14/h1-6,15-16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPBRKXZSQZHPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)Cl)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686019 | |
Record name | 5,6'-Dichloro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-chloro-5-hydroxyphenyl)phenol | |
CAS RN |
1261990-95-7 | |
Record name | 5,6'-Dichloro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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